molecular formula C22H37F7O2 B15290983 Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate CAS No. 400-57-7

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate

Cat. No.: B15290983
CAS No.: 400-57-7
M. Wt: 466.5 g/mol
InChI Key: ABJHYFXBHBSPMK-UHFFFAOYSA-N
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Description

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate, also known as heptafluorobutyric acid, octadecyl ester, is a fluorinated organic compound with the molecular formula C22H37F7O2 and a molecular weight of 466.5168 g/mol . This compound is characterized by its unique structure, which includes a long octadecyl chain and a heptafluorobutanoate group, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of octadecanol (1-octadecanol) with heptafluorobutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:

C18H37OH+C4HF7COOHC22H37F7O2+H2O\text{C}_18\text{H}_{37}\text{OH} + \text{C}_4\text{HF}_7\text{COOH} \rightarrow \text{C}_22\text{H}_{37}\text{F}_7\text{O}_2 + \text{H}_2\text{O} C1​8H37​OH+C4​HF7​COOH→C2​2H37​F7​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is primarily related to its ability to interact with various molecular targets through hydrophobic and fluorophilic interactions. The long octadecyl chain provides hydrophobic interactions, while the heptafluorobutanoate group offers fluorophilic interactions, making it effective in modifying surfaces and enhancing the properties of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its combination of a long hydrophobic octadecyl chain and a highly fluorinated heptafluorobutanoate group. This dual functionality makes it particularly valuable in applications requiring both hydrophobic and fluorophilic properties .

Properties

CAS No.

400-57-7

Molecular Formula

C22H37F7O2

Molecular Weight

466.5 g/mol

IUPAC Name

octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C22H37F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19(30)20(23,24)21(25,26)22(27,28)29/h2-18H2,1H3

InChI Key

ABJHYFXBHBSPMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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